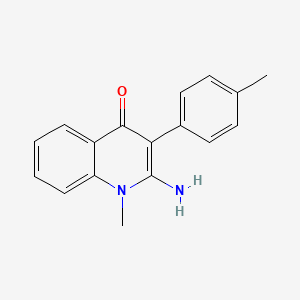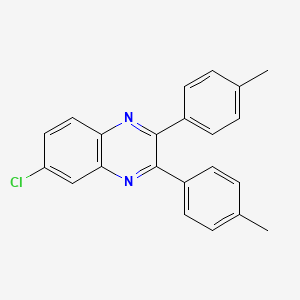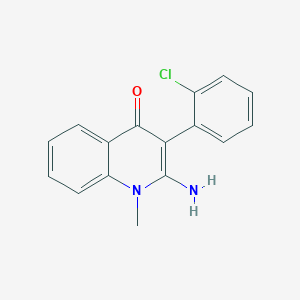
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one, also known as CQ1, is a chemical compound that has been extensively studied for its potential therapeutic applications. CQ1 belongs to the quinoline family of compounds and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurodegenerative diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine. In infectious diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to inhibit the replication of pathogens by interfering with their DNA or RNA synthesis.
Biochemical and Physiological Effects:
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory activities. In cancer cells, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been shown to induce the expression of various genes involved in the regulation of cell cycle and apoptosis. In neurodegenerative diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to enhance the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote the survival and growth of neurons. In infectious diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been shown to stimulate the immune system and enhance the production of antibodies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one in lab experiments is its versatility, as it can be used in a variety of assays and cell lines. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation of using 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one is its limited solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its potential for off-target effects, as it may interact with other proteins or pathways in addition to its intended target.
Zukünftige Richtungen
There are many potential future directions for research on 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one, including the development of new therapeutic applications and the elucidation of its mechanism of action. One direction for cancer research is the exploration of 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one as a potential adjuvant therapy in combination with other chemotherapeutic agents. Another direction for neurodegenerative disease research is the investigation of 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one as a potential treatment for Alzheimer's disease, as it has been shown to have neuroprotective effects and enhance cognitive function. In infectious disease research, future directions include the exploration of 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one as a potential treatment for emerging infectious diseases, such as COVID-19, and the development of new formulations or delivery methods to improve its solubility and bioavailability.
Synthesemethoden
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one can be synthesized using a variety of methods, including the Pfitzinger reaction, the Skraup synthesis, and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of an aryl aldehyde with an amine in the presence of a Lewis acid catalyst, followed by cyclization to form the quinoline ring. The Skraup synthesis and the Friedlander synthesis also involve the condensation of an aryl aldehyde with an amine, but differ in the type of acid catalyst used.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been shown to have neuroprotective effects and enhance cognitive function. In infectious diseases, 2-amino-3-(2-chlorophenyl)-1-methylquinolin-4(1H)-one has been found to have antimicrobial activity against a range of pathogens, including bacteria and viruses.
Eigenschaften
IUPAC Name |
2-amino-3-(2-chlorophenyl)-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-19-13-9-5-3-7-11(13)15(20)14(16(19)18)10-6-2-4-8-12(10)17/h2-9H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWPTTSNKYCFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole](/img/structure/B7518615.png)
![5-Methyl-3-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7518621.png)
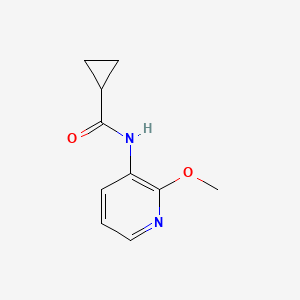


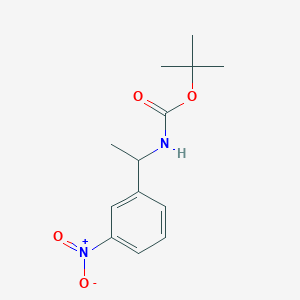
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7518657.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
